N-(1-Aminopropan-2-yl)propionamide
Description
N-(1-Aminopropan-2-yl)propionamide is a secondary amide derived from propionic acid, featuring an aminopropan-2-yl group attached to the amide nitrogen. This structure combines a short alkyl chain with a primary amine, which confers both hydrophilic (via the amine) and lipophilic (via the propionamide backbone) properties.
Properties
CAS No. |
17194-09-1 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-(1-aminopropan-2-yl)propanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-6(9)8-5(2)4-7/h5H,3-4,7H2,1-2H3,(H,8,9) |
InChI Key |
WVGIOKZDNDXWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and biological activities of N-(1-Aminopropan-2-yl)propionamide and its analogues:
Physicochemical Properties
- Lipophilicity : Bulky substituents (e.g., biphenyl, pivaloyl) increase logP values, reducing aqueous solubility. For example, 2,2-Dimethyl-N-pyridin-2-yl-propionamide has a melting point of 71–75°C, suggesting crystalline stability .
- Hydrogen Bonding: The primary amine in this compound enhances solubility in polar solvents, unlike analogues with aromatic groups.
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